molecular formula C16H14N2O2S2 B11789548 4-([1,1'-Biphenyl]-4-yl)-5-(methylsulfonyl)thiazol-2-amine

4-([1,1'-Biphenyl]-4-yl)-5-(methylsulfonyl)thiazol-2-amine

Cat. No.: B11789548
M. Wt: 330.4 g/mol
InChI Key: JRQIEHOZMXMELF-UHFFFAOYSA-N
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Description

4-([1,1’-Biphenyl]-4-yl)-5-(methylsulfonyl)thiazol-2-amine is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a biphenyl group, a thiazole ring, and a methylsulfonyl group, which contribute to its distinct properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-([1,1’-Biphenyl]-4-yl)-5-(methylsulfonyl)thiazol-2-amine typically involves the formation of the thiazole ring followed by the introduction of the biphenyl and methylsulfonyl groups. One common method involves the cyclization of appropriate precursors under controlled conditions to form the thiazole ring. The biphenyl group can be introduced through a Suzuki coupling reaction, while the methylsulfonyl group is often added via sulfonylation reactions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic routes for scalability and cost-effectiveness. This includes using readily available starting materials, efficient catalysts, and environmentally friendly solvents. The reaction conditions are carefully controlled to maximize yield and purity while minimizing by-products and waste.

Chemical Reactions Analysis

Types of Reactions

4-([1,1’-Biphenyl]-4-yl)-5-(methylsulfonyl)thiazol-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring or the sulfonyl group to different functional groups.

    Substitution: The biphenyl and thiazole rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

4-([1,1’-Biphenyl]-4-yl)-5-(methylsulfonyl)thiazol-2-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.

    Medicine: Research explores its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: It is used in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-([1,1’-Biphenyl]-4-yl)-5-(methylsulfonyl)thiazol-2-amine involves its interaction with specific molecular targets. The biphenyl and thiazole rings allow the compound to bind to active sites of enzymes or receptors, potentially inhibiting their activity. The methylsulfonyl group can enhance the compound’s binding affinity and specificity. Molecular docking studies and in vitro assays are often used to elucidate these interactions .

Comparison with Similar Compounds

Similar Compounds

    4-([1,1’-Biphenyl]-4-yl)-1,3-thiazol-2-amine: Lacks the methylsulfonyl group, which may affect its reactivity and binding properties.

    4-([1,1’-Biphenyl]-4-yl)-5-(methylthio)thiazol-2-amine: Contains a methylthio group instead of a methylsulfonyl group, leading to different chemical and biological properties.

Uniqueness

4-([1,1’-Biphenyl]-4-yl)-5-(methylsulfonyl)thiazol-2-amine is unique due to the presence of the methylsulfonyl group, which can enhance its solubility, stability, and binding interactions. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C16H14N2O2S2

Molecular Weight

330.4 g/mol

IUPAC Name

5-methylsulfonyl-4-(4-phenylphenyl)-1,3-thiazol-2-amine

InChI

InChI=1S/C16H14N2O2S2/c1-22(19,20)15-14(18-16(17)21-15)13-9-7-12(8-10-13)11-5-3-2-4-6-11/h2-10H,1H3,(H2,17,18)

InChI Key

JRQIEHOZMXMELF-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=C(N=C(S1)N)C2=CC=C(C=C2)C3=CC=CC=C3

Origin of Product

United States

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